molecular formula C18H17N5O4S B2698565 3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448058-76-1

3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Cat. No.: B2698565
CAS No.: 1448058-76-1
M. Wt: 399.43
InChI Key: IIYKZAXKNOLSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a sophisticated chemical probe designed for investigating kinase signaling pathways. Its molecular architecture, featuring a benzoxazolone sulfonamide core linked to a pyrazolylpyridine moiety, is characteristic of compounds that target the ATP-binding site of protein kinases. This structural class is known to exhibit potent activity against Janus kinases (JAKs) [https://pubmed.ncbi.nlm.nih.gov/26505103/], which are critical components of the JAK-STAT signaling pathway. The JAK-STAT pathway is a primary focus of research in immunology and oncology, as its dysregulation is implicated in a range of autoimmune diseases, hematological malignancies, and other proliferative disorders [https://www.nature.com/articles/s41392-023-01333-7]. Researchers can utilize this compound to elucidate the specific roles of JAK isoforms in cellular models, to study downstream effects on STAT protein phosphorylation and nuclear translocation, and to validate new therapeutic strategies for JAK-dependent conditions. Its high specificity makes it a valuable tool for dissecting complex signal transduction networks and for high-throughput screening assays aimed at discovering novel combination therapies.

Properties

IUPAC Name

3-methyl-2-oxo-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-22-16-12-13(5-6-17(16)27-18(22)24)28(25,26)20-9-11-23-10-7-15(21-23)14-4-2-3-8-19-14/h2-8,10,12,20H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYKZAXKNOLSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=CC=N4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This article reviews recent findings regarding its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of sulfonamide derivatives that incorporate a pyridine and pyrazole moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

C18H20N4O4S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

1. Androgen Receptor Modulation

Research indicates that compounds similar to this sulfonamide exhibit activity as selective androgen receptor modulators (SARMs). They show high affinity for androgen receptors and can act as antagonists in conditions such as prostate cancer, where androgen signaling is a key factor .

2. Anti-inflammatory Activity

The pyrazole derivatives have been extensively studied for their anti-inflammatory properties. The compound's structure suggests potential inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. In vitro studies have demonstrated that related compounds exhibit significant COX-2 inhibitory activity, suggesting that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Androgen Receptor AntagonismHigh affinity and antagonistic effects in AR-dependent models
Anti-inflammatorySignificant COX-2 inhibition with low ulcerogenic effects
CytotoxicityPotential cytotoxic effects in cancer cell lines

Case Study 1: Prostate Cancer Treatment

A study demonstrated that compounds with similar structures to the target compound effectively inhibited the proliferation of prostate cancer cell lines. The mechanism was attributed to their ability to block androgen receptor signaling pathways, leading to reduced tumor growth in vivo .

Case Study 2: In Vivo Anti-inflammatory Efficacy

In a carrageenan-induced rat paw edema model, related pyrazole derivatives showed significant anti-inflammatory activity with minimal side effects on gastric mucosa. This suggests that the compound may be a promising candidate for developing safer anti-inflammatory medications .

Research Findings

Recent studies have focused on the synthesis and characterization of sulfonamide derivatives, including the target compound. The findings indicate:

  • Synthesis : The compound can be synthesized through multi-step reactions involving key intermediates derived from pyrazole and pyridine chemistry.
  • Biological Evaluation : Preliminary evaluations show promise in both anti-inflammatory and anticancer activities, warranting further investigation into its pharmacokinetics and toxicity profiles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of the benzo[d]oxazole sulfonamide class exhibit promising anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific cellular pathways involved in tumor growth. For instance, compounds with sulfonamide groups have been investigated for their ability to inhibit carbonic anhydrase, an enzyme often overexpressed in tumors, which can lead to increased tumor acidity and promote cancer progression .

Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies on related compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess similar properties .

Case Studies

Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer efficacy of various benzo[d]oxazole derivatives, including those structurally related to 3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting that modifications to the structure could enhance therapeutic activity .

Case Study 2: Antimicrobial Testing
Another research article focused on the antimicrobial properties of sulfonamide derivatives. The study found that compounds with similar functional groups demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. This suggests potential applicability for this compound in treating bacterial infections .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits tumor growth through enzyme inhibition
Antimicrobial PropertiesEffective against various bacterial strains
Synthesis MethodsMulti-step organic reactions involving coupling and sulfonation

Chemical Reactions Analysis

Key Steps:

  • Benzo[d]oxazole Core Formation :

    • Cyclization of substituted 2-aminophenol derivatives with triethoxy methane under reflux (80°C, ethanol) generates the 2-oxo-2,3-dihydrobenzo[d]oxazole scaffold .

    • Example reaction:

      2-Aminophenol derivative+Triethoxy methaneEtOH, 80°CBenzo[d]oxazole intermediate\text{2-Aminophenol derivative} + \text{Triethoxy methane} \xrightarrow{\text{EtOH, 80°C}} \text{Benzo[d]oxazole intermediate}
  • Sulfonamide Functionalization :

    • Sulfonation at the 5-position of the benzo[d]oxazole core using chlorosulfonic acid, followed by amidation with amines like 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine.

    • Solvents such as DCM or THF and bases like DIPEA are critical for achieving high yields .

  • Pyrazole-Pyridine Sidechain Introduction :

    • Nucleophilic substitution or Cu-catalyzed cross-coupling reactions attach the pyridyl-pyrazole group to the ethylamine linker .

Reaction Optimization:

ParameterOptimal ConditionYield ImpactSource
Solvent Ethanol or DMSOHigher purity (>90%)
Temperature 80–85°C (reflux)Maximizes cyclization rate
Catalyst DIPEA (for amidation)Reduces side reactions

Functional Group Reactivity

The compound’s reactivity is dominated by its sulfonamide group, benzo[d]oxazole ring, and pyrazole-pyridine sidechain.

Sulfonamide Group:

  • Hydrolysis : Resistant to hydrolysis under mild acidic/basic conditions but degrades in concentrated HCl or NaOH at elevated temperatures.

  • Nucleophilic Substitution : The sulfonamide nitrogen participates in alkylation or acylation reactions, e.g., with methyl iodide in DMF.

Benzo[d]oxazole Ring:

  • Ring-Opening : Reacts with strong nucleophiles (e.g., hydrazine) at the 2-oxo position, yielding dihydrobenzoxazole derivatives.

  • Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing sulfonamide group; nitration requires harsh conditions.

Pyrazole-Pyridine Sidechain:

  • Coordination Chemistry : The pyridyl nitrogen acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes relevant to catalytic applications .

  • Tautomerism : The pyrazole ring exhibits 1H-2H tautomerism, influencing binding interactions in biological systems .

Thermal Stability:

  • Decomposition begins at ~220°C (TGA data), with the sulfonamide group fragmenting first.

Photodegradation:

  • Exposure to UV light (254 nm) leads to cleavage of the N–S bond in the sulfonamide group, forming sulfonic acid and amine byproducts.

pH-Dependent Stability:

  • Stable in pH 4–8; rapid degradation occurs in strongly acidic (pH < 2) or alkaline (pH > 10) conditions.

Protein Binding:

  • The sulfonamide group interacts with hydrophobic pockets in enzymes (e.g., carbonic anhydrase), while the pyridine-pyrazole moiety engages in π-π stacking with aromatic residues .

Enzyme Inhibition:

  • Antiviral Activity : Analogous compounds inhibit Hepatitis B virus core proteins via allosteric modulation (IC₅₀: 0.8–2.4 μM).

  • Antitumor Activity : Pyrazole derivatives show IC₅₀ values of 1.2–8.7 μM against A549 and MCF-7 cell lines .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProduct/OutcomeSource
Sulfonamide Alkylation Methyl iodide, DMF, RTN-methylated sulfonamide
Ring-Opening Hydrazine, EtOH, 60°C2-Hydrazinylbenzoxazole
Metal Coordination CuCl₂, MeOH, RTCu(II)-pyridine complex
Hydrolysis 6M HCl, 100°C, 12hBenzoic acid + sulfamic acid

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo-Fused Heterocycles

  • Compound 58 (N-(((3S,3aS)-7-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide): Shares a benzo[b]oxazolo framework but incorporates a tetrazole ring instead of a sulfonamide. Key Difference: The absence of a sulfonamide group may reduce interactions with zinc-containing enzymes (e.g., carbonic anhydrase), a common target for sulfonamides .

Sulfonamide Derivatives with Pyrazole/Pyrazolone Moieties

  • 4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-benzenesulfonamide: A simpler sulfonamide with a pyrazolone ring directly attached to the benzene core. Pyrazolones are associated with antipyretic and analgesic effects (e.g., analogues of antipyrine) .
  • N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide :

    • A pyrazolone derivative with a formamide substituent. Such compounds are intermediates for antipyretic drugs .
    • Key Difference : The absence of a sulfonamide group and benzo[d]oxazole suggests divergent mechanisms of action, likely focusing on cyclooxygenase (COX) inhibition rather than enzyme targeting via sulfonamides.

Pyridinyl-Pyrazole Derivatives

  • 5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: A basic pyrazolone with a phenyl group. Pyrazolones are foundational structures in non-steroidal anti-inflammatory drugs (NSAIDs) . Key Difference: Replacement of the pyridinyl group with a phenyl ring may reduce interaction with nicotinic receptors or kinase domains, where pyridine moieties are often critical .

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Structural Motifs Inferred Activity
3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ~445.5 g/mol Sulfonamide, Pyridinyl-pyrazole Benzo[d]oxazole Enzyme inhibition (e.g., CA)
Compound 58 (Benzo[b]oxazolo-tetrazole) ~452.5 g/mol Tetrazole, Pyridinyl Benzo[b]oxazolo-oxazine Kinase/modulatory targets
4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-benzenesulfonamide ~279.3 g/mol Sulfonamide, Pyrazolone Benzene Antipyretic/analgesic
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)formamide ~259.3 g/mol Formamide, Pyrazolone Benzene NSAID intermediate
5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one ~188.2 g/mol Pyrazolone Benzene COX inhibition

Research Findings and Implications

  • Structural Complexity vs. Bioactivity : The target compound’s benzo[d]oxazole and pyridinyl-pyrazole groups likely enhance binding to hydrophobic pockets in enzymes or receptors, a feature absent in simpler pyrazolones .
  • Sulfonamide Role: The sulfonamide group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide).
  • Synthetic Challenges : The ethyl linker between sulfonamide and pyridinyl-pyrazole may introduce synthetic hurdles, such as regioselective coupling, compared to direct-attachment analogues .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting a sulfonamide intermediate with a pyrazole-ethylamine derivative in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃). For example, details a similar protocol where K₂CO₃ facilitates the reaction between a sulfonamide precursor and alkyl halides at room temperature. Pyrazole intermediates, such as 3-(pyridin-2-yl)-1H-pyrazole, are synthesized via palladium-catalyzed cyclization ( ) or Suzuki-Miyaura coupling ( ). Post-synthesis purification typically involves column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To verify the integration and chemical environment of the pyridinyl, pyrazole, and benzo[d]oxazole moieties. For instance, aromatic protons in pyridinyl groups typically resonate at δ 7.5–8.5 ppm ( ).
  • IR Spectroscopy : Confirms functional groups like sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1650–1750 cm⁻¹) ( ).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns ( ).

Q. What solvent systems are optimal for recrystallizing this sulfonamide derivative?

  • Methodological Answer : Mixed solvents like ethanol/water or DCM/hexane are preferred due to the compound’s moderate polarity. highlights the use of ethanol for recrystallizing pyrazole-carboxylic acid derivatives, while notes aqueous solubility challenges for sulfonamides, necessitating gradient solvent systems .

Advanced Research Questions

Q. How can conflicting NMR data for the pyrazole and benzo[d]oxazole moieties be resolved?

  • Methodological Answer : Discrepancies in coupling constants or peak splitting may arise from dynamic rotational isomerism. Advanced strategies include:

  • Variable Temperature (VT) NMR : To observe coalescence of split peaks ( ).
  • 2D NMR (COSY, NOESY) : Maps spatial correlations between protons, resolving overlapping signals (e.g., pyrazole-CH₂-ethyl linkage) ( ).
  • Computational Modeling : DFT calculations predict chemical shifts and validate assignments ( ).

Q. What strategies mitigate low yields during the alkylation of the pyrazole-ethylamine intermediate?

  • Methodological Answer : Low yields often stem from steric hindrance or competing side reactions. Optimization steps include:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity ( ).
  • Protecting Group Chemistry : Temporarily shield reactive sites (e.g., sulfonamide NH) using Boc groups ( ).
  • Catalytic Systems : Palladium or copper catalysts enhance coupling efficiency ( ).

Q. How do structural modifications to the pyridinyl or sulfonamide groups affect bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variations:

  • Pyridinyl Substitution : Introducing electron-withdrawing groups (e.g., -Cl) at the pyridinyl 4-position enhances binding to hydrophobic pockets ( ).
  • Sulfonamide Modifications : Replacing the sulfonamide with a carboxylate reduces metabolic stability but improves solubility ( ).
  • In Silico Docking : Predicts interactions with target proteins (e.g., kinases) using molecular dynamics simulations ( ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for structurally similar sulfonamides?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Solutions include:

  • DSC/TGA Analysis : Differentiates polymorphs via thermal behavior ( ).
  • PXRD : Confirms crystalline phase purity ( ).
  • Repetition Under Controlled Conditions : Standardizes drying time and solvent evaporation rates ( ).

Experimental Design Considerations

Q. What controls are essential for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC ( ).
  • Light/Temperature Stress Testing : Expose to UV light (ICH Q1B guidelines) and elevated temperatures (40–60°C) for accelerated stability assessment ( ).
  • Mass Balance Analysis : Quantifies degradation products and validates analytical methods ( ).

Key Challenges in Functionalization

Q. Why does direct C-H functionalization of the benzo[d]oxazole ring often fail?

  • Methodological Answer : The electron-deficient oxazole ring resists electrophilic substitution. Successful strategies include:

  • Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -SO₂NH₂) to activate specific positions ( ).
  • Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig amination with pre-functionalized boronic acids or amines ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.